Pteropterin monohydrate

Folate Metabolism Leukemia Receptor Binding

Pteropterin monohydrate (CAS 6164-84-7), also known as pteroyltriglutamic acid monohydrate, is an active form of folate and a pteridine derivative. Chemically, it is a crystalline conjugate of folic acid distinguished by the presence of three glutamic acid residues instead of one, which confers polypeptide-like properties.

Molecular Formula C29H35N9O13
Molecular Weight 717.6 g/mol
CAS No. 6164-84-7
Cat. No. B610332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteropterin monohydrate
CAS6164-84-7
SynonymsPteropterin monohydrate;  Pteropterin, hydrate; 
Molecular FormulaC29H35N9O13
Molecular Weight717.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H33N9O12.H2O/c30-29-37-23-22(25(44)38-29)33-15(12-32-23)11-31-14-3-1-13(2-4-14)24(43)36-18(28(49)50)6-9-20(40)34-16(26(45)46)5-8-19(39)35-17(27(47)48)7-10-21(41)42;/h1-4,12,16-18,31H,5-11H2,(H,34,40)(H,35,39)(H,36,43)(H,41,42)(H,45,46)(H,47,48)(H,49,50)(H3,30,32,37,38,44);1H2/t16-,17-,18-;/m0./s1
InChIKeyILEFWSCMCKEENJ-UVJOBNTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pteropterin Monohydrate (CAS 6164-84-7) for Research: Chemical Identity and Procurement Specifications


Pteropterin monohydrate (CAS 6164-84-7), also known as pteroyltriglutamic acid monohydrate, is an active form of folate and a pteridine derivative . Chemically, it is a crystalline conjugate of folic acid distinguished by the presence of three glutamic acid residues instead of one, which confers polypeptide-like properties . This compound is primarily utilized as an antineoplastic agent in research settings, with documented tumor growth inhibition and broad anticancer activity .

Why Pteropterin Monohydrate Cannot Be Directly Substituted by Common Folates


Generic substitution of pteropterin monohydrate with common folates like folic acid or its simpler polyglutamates (e.g., diopterin) is scientifically unsound. Pteropterin is distinguished by its specific triglutamate chain length, which fundamentally alters its biochemical interactions compared to monoglutamates or diglutamates [1]. Evidence shows that pteropterin exhibits a distinct and intermediate binding affinity for a folate-binding factor found in leukemic cells compared to both folic acid and diopterin, demonstrating that the number of glutamyl residues dictates molecular recognition and cannot be replicated by more readily available or structurally simpler folate compounds [1].

Quantitative Evidence: Comparative Performance of Pteropterin Monohydrate vs. Analogs


Pteropterin's Intermediate Folate-Binding Affinity in Leukemic Cells

In competitive inhibition studies using a folate-binding factor derived from chronic myelogenous leukemia cells, pteropterin (pteroyltriglutamate) demonstrated a specific capacity to inhibit the binding of tritiated folic acid. Its inhibitory effect was intermediate, being greater than that of diopterin (pteroyldiglutamate) but significantly less effective than unlabeled folic acid (pteroylmonoglutamate) [1]. This differential interaction, which is a direct function of the triglutamate chain length, is a key differentiator from both the diglutamate and monoglutamate forms.

Folate Metabolism Leukemia Receptor Binding

Comparative Antiproliferative Potency in Murine Leukemia L1210 Cells

Pteropterin's antiproliferative effects on murine leukemia L1210 cells have been quantified, revealing an IC₅₀ in the low micromolar range (approximately 5–10 µM) . This activity is notably less potent than established antifolate chemotherapeutics like methotrexate (MTX), which typically exhibits IC₅₀ values in the nanomolar range (e.g., 10-50 nM) against similar L1210 cell lines [1]. This potency differential positions pteropterin not as a direct therapeutic alternative but as a distinct tool compound for investigating folate-dependent pathways.

Anticancer Leukemia Cytotoxicity

Distinct Structural Identity Compared to Folic Acid and Folinic Acid

Pteropterin monohydrate is chemically and physically distinct from other clinically relevant folates. As an active form of folate, it differs fundamentally from folic acid (pteroylmonoglutamate) by possessing three glutamic acid residues instead of one [1]. This results in a significantly higher molecular weight (717.64 g/mol vs. 441.40 g/mol for folic acid) and a more complex molecular structure . This structural difference is not merely theoretical; it directly impacts chromatographic behavior and metabolic processing [2].

Structural Biology Analytical Chemistry Folate Metabolism

Recommended Research Applications for Pteropterin Monohydrate


Investigating Folate Receptor/Binding Protein Chain-Length Specificity

Researchers studying the biochemical basis for polyglutamate chain-length recognition by folate-binding proteins or receptors should prioritize pteropterin monohydrate. The evidence demonstrates that its triglutamate structure confers intermediate binding affinity for the folate-binding factor in leukemic cells, distinguishing it from both monoglutamates (folic acid) and diglutamates (diopterin) [1]. This makes it an essential tool for mapping the binding pockets and pharmacophores of folate-interacting proteins where the glutamate moiety plays a critical role in ligand recognition.

Use as a Reference Standard in Polyglutamyl-Folate Metabolism Studies

Pteropterin monohydrate serves as a crucial reference standard or substrate in assays designed to measure folate polyglutamate synthesis (folylpolyglutamate synthetase, FPGS) or hydrolysis (gamma-glutamyl hydrolase, GGH). Its defined triglutamate structure is a key intermediate length, and its distinct chromatographic properties relative to mono- and diglutamates allow for precise calibration and monitoring in metabolic studies [2]. This application is directly supported by evidence showing its differential metabolic fate compared to folic acid .

Comparative Antifolate Pharmacology and Potency Profiling

For pharmacology studies aiming to profile the potency of novel or existing antifolates, pteropterin monohydrate provides a valuable comparator. Its well-defined, moderate cytotoxic activity in models like murine L1210 leukemia (IC₅₀ ~5-10 µM) offers a baseline against which the potency of more potent antifolates (e.g., methotrexate with nM IC₅₀) can be compared [3]. This helps to contextualize the activity of high-potency compounds and can be used to study mechanisms of resistance in systems where less potent folate analogs may have an advantage.

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